molecular formula C15H22N2O2 B4423748 1-Cycloheptyl-3-(2-methoxyphenyl)urea

1-Cycloheptyl-3-(2-methoxyphenyl)urea

Cat. No.: B4423748
M. Wt: 262.35 g/mol
InChI Key: NCGZAALVAPSOIZ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(2-methoxyphenyl)urea is a urea derivative characterized by a cycloheptyl group attached to one nitrogen of the urea moiety and a 2-methoxyphenyl group to the other. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, receptor modulation, and anticancer effects .

Properties

IUPAC Name

1-cycloheptyl-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-14-11-7-6-10-13(14)17-15(18)16-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGZAALVAPSOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cycloheptyl-3-(2-methoxyphenyl)urea typically involves the reaction of cycloheptylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cycloheptylamine+2-Methoxyphenyl isocyanate1-Cycloheptyl-3-(2-methoxyphenyl)urea\text{Cycloheptylamine} + \text{2-Methoxyphenyl isocyanate} \rightarrow \text{1-Cycloheptyl-3-(2-methoxyphenyl)urea} Cycloheptylamine+2-Methoxyphenyl isocyanate→1-Cycloheptyl-3-(2-methoxyphenyl)urea

Chemical Reactions Analysis

1-Cycloheptyl-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride can be used to replace the methoxy group with other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cycloheptyl-3-(2-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Cyclohexyl vs. Cycloheptyl Substitutions

  • 1-Cyclohexyl-3-(2-methoxyphenyl)urea (CAS: 72802-47-2) differs by a six-membered cyclohexyl ring instead of cycloheptyl. The cyclohexyl analog has a molecular weight of 248.325 g/mol (C₁₄H₂₀N₂O₂) and is documented in chemical databases (ChEMBL ID: CHEMBL3988742) . This modification may alter binding kinetics in biological targets .
  • 1-Cyclohexyl-3-(2-hydroxyphenyl)urea (CAS: 2656-23-7) replaces the methoxy group with a hydroxyl. The hydroxyl improves hydrogen-bonding capacity, which could enhance solubility but reduce metabolic stability compared to the methoxy-substituted target compound .

Variations in the Aromatic Ring Substituents

  • 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7f) (): Shares the 2-methoxyphenyl group but replaces cycloheptyl with a dioxoisoindolinyl moiety. This compound exhibited notable antioxidant activity (IC₅₀: 15.99 µM), suggesting the 2-methoxyphenyl group contributes to redox modulation .
  • N-(2-Methoxyphenyl)-N′-(2-(3-pyridyl)quinazolin-4-yl)urea (VUF 5574) (): Features a quinazoline-pyridyl group instead of cycloheptyl. This compound demonstrated affinity for A₃ adenosine receptors (A₃AR), highlighting the 2-methoxyphenyl group’s role in receptor binding . Implication: The target compound’s cycloheptyl group may modulate receptor selectivity or potency compared to VUF 5574’s bicyclic system.

Functional Group Modifications

  • 1-Hydroxy-3-(2-methoxyphenyl)urea (CAS: 28788-16-1) introduces a hydroxyl group on the urea nitrogen.
  • 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea (): Replaces cycloheptyl with an indole-ethyl chain.

Key Physicochemical Parameters

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
1-Cycloheptyl-3-(2-methoxyphenyl)urea ~262.3 (C₁₅H₂₂N₂O₂)* ~3.5 (estimated) Low (lipophilic)
1-Cyclohexyl-3-(2-methoxyphenyl)urea 248.325 3.1 Moderate
1-Hydroxy-3-(2-methoxyphenyl)urea 194.18 ~1.8 High

*Estimated based on structural analogs.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-Cycloheptyl-3-(2-methoxyphenyl)urea?

The synthesis typically involves multi-step organic reactions, including urea bond formation between cycloheptylamine and 2-methoxyphenyl isocyanate. Key steps include:

  • Amine activation : Cycloheptylamine is reacted with phosgene or carbonyl diimidazole to generate an isocyanate intermediate.
  • Coupling : The isocyanate reacts with 2-methoxyaniline under inert conditions (e.g., dry THF, 0–5°C) to form the urea linkage.
  • Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity (>95%) .
    Critical parameters : Temperature control prevents side reactions (e.g., oligomerization), and anhydrous conditions are essential for high yields .

Basic: How is structural characterization performed for this compound?

  • X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) resolves bond lengths, angles, and torsional strain. For example, the urea carbonyl typically shows a bond length of ~1.23 Å .
  • NMR : 1^1H NMR confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; cycloheptyl protons as a multiplet at δ 1.4–1.9 ppm). 13^{13}C NMR identifies the urea carbonyl at ~155 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) validate purity and molecular weight ([M+H]+^+ ~318 Da) .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural analysis?

  • Disordered moieties : Use SHELXL’s PART instruction to model split positions, refining occupancy factors. For example, cycloheptyl ring disorder may require two-part modeling with restrained geometry .
  • Twinning : Apply TWIN/BASF commands in SHELXL to refine twin fractions. High-resolution data (≤1.0 Å) improves reliability .
  • Validation tools : Check Rint_{int} (<5%) and CC/CC^* values (≥80%) to assess data quality. Discordant metrics may indicate poor crystal selection .

Advanced: What strategies mitigate low bioactivity in SAR studies of urea derivatives?

  • Substituent optimization : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance hydrogen bonding with target enzymes. For example, chloro-substituted analogs show 10-fold higher inhibition of kinase targets .
  • Conformational analysis : Molecular dynamics simulations (e.g., AMBER) predict binding poses. The cycloheptyl group’s flexibility may reduce target affinity; rigidifying via sp2^2 hybridization (e.g., phenyl substitution) improves potency .
  • Prodrug design : Mask the urea moiety with hydrolyzable groups (e.g., acetyl) to enhance membrane permeability .

Advanced: How to address conflicting solubility-stability data in formulation studies?

  • Solvent screening : Use Hansen solubility parameters to identify co-solvents (e.g., PEG-400/propylene glycol mixtures) that balance solubility (≥5 mg/mL) and chemical stability (t90_{90} > 30 days at 25°C) .
  • pH optimization : Urea derivatives degrade rapidly in acidic conditions (pH < 3). Buffering to pH 6–7 (phosphate buffer) minimizes hydrolysis .
  • Lyophilization : Formulate with cryoprotectants (trehalose/mannitol) for stable amorphous solid dispersions (Tg_g > 50°C) .

Methodological: What in vitro assays are suitable for evaluating enzyme inhibition?

  • Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-Glo^\text{™} reagents. IC50_{50} values correlate with urea derivatives’ ability to compete with ATP binding .
  • CYP450 interactions : Conduct microsomal incubation (human liver microsomes) with LC-MS/MS detection. A >50% inhibition at 10 μM indicates high metabolic interference risk .
  • Cellular uptake : Radiolabel the compound with 14^{14}C and quantify intracellular accumulation in Caco-2 monolayers. Low permeability (Papp_{app} < 1 × 106^{-6} cm/s) suggests efflux transporter involvement .

Methodological: How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Treat cells with the compound (10 μM, 1 hr), lyse, and heat (37–65°C). Western blotting or MS quantifies stabilized target proteins .
  • NanoBRET^\text{™} : Tag the target protein with HaloTag®^\text{®} and monitor energy transfer with a fluorescent tracer. A >20% BRET ratio shift confirms binding .

Data Analysis: How to reconcile discrepancies in biological activity across assay platforms?

  • Assay conditions : Compare buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) and ATP concentrations (1 mM vs. 10 μM). Adjust KdK_d calculations using the Cheng-Prusoff equation .
  • Cell line variability : Use CRISPR-edited isogenic lines (e.g., KO vs. WT) to isolate target-specific effects from off-target noise .
  • Meta-analysis : Apply hierarchical clustering to IC50_{50} datasets from ≥3 independent labs to identify outliers .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cycloheptyl-3-(2-methoxyphenyl)urea
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1-Cycloheptyl-3-(2-methoxyphenyl)urea

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